3-Ethylcyclopentane-1,2-dione

Description

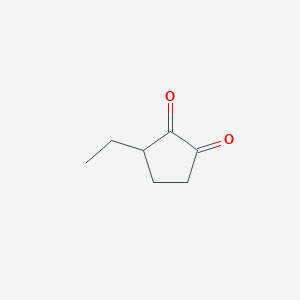

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYBPVLSILURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860270 | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13494-08-1 | |

| Record name | 3-Ethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Oxalic and Glutaric Acid Esters

A dialkyl oxalate (e.g., dimethyl oxalate) reacts with a dialkyl glutarate (e.g., dimethyl glutarate) in a polar aprotic solvent (e.g., dimethylformamide, dipole moment ≥1.5) under alkaline conditions. Sodium methoxide catalyzes the condensation at 70–120°C, forming 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salt . The reaction proceeds via Claisen condensation, with the oxalate ester acting as the electrophilic carbonyl component.

Key Parameters

Alkylation with Ethyl Halides

The intermediate dione salt undergoes alkylation with ethyl halides (e.g., ethyl bromide) without prior isolation. A molar excess of ethyl bromide (1.05–1.2 equiv) is introduced under vigorous agitation at 40–60°C, forming 2-ethoxy-3,5-dicarboethoxy-5-ethylcyclopent-2-ene-1-one . The reaction exploits the enolate’s nucleophilicity to attack the alkyl halide’s electrophilic carbon.

Reaction Monitoring

Acid-Catalyzed Hydrolysis

The alkylated product is hydrolyzed with 10–30% aqueous sulfuric acid under reflux (3 hours), yielding this compound. Ethyl acetate extracts the crude product, which is purified via recrystallization (ethyl acetate, 102–105°C melting point).

Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Condensation | 85–90 | 90–95 |

| Alkylation | 80–85 | 85–90 |

| Hydrolysis | 95–98 | 98–99 |

| Overall | 70–75 | ≥99 |

Intramolecular Aldolization of 2-Alkyl-2-(2-Oxopropyl) Precursors

An alternative route, reported in The Journal of Organic Chemistry, leverages intramolecular aldolization of triketones derived from 2-alkylcyclopentane-1,3-diones. This method avoids harsh alkylation conditions and enables stereochemical control.

Synthesis of Triketone Intermediates

2-Methylcyclopentane-1,3-dione reacts with prop-2-ynyl bromide to form 2-alkyl-2-(prop-2-ynyl)cyclopentane-1,3-diones . Mercury(II)-catalyzed hydration converts the alkyne to a ketone, yielding 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones .

Catalyst Efficiency

Base-Mediated Aldol Cyclization

Treatment with aqueous NaOH induces intramolecular aldol condensation, forming 2,3,5-trisubstituted cyclopent-2-enones . Isomeric 2,3,4-trisubstituted products are minimized by prior ring cleavage to 4,7-dioxoalkanoic acids.

Selectivity Factors

-

pH : Alkaline conditions (pH 12–13) favor enolate formation.

-

Temperature : 25–40°C balances reaction rate and selectivity.

Comparative Analysis of Synthetic Routes

| Parameter | Condensation-Alkylation | Aldolization |

|---|---|---|

| Reaction Steps | 3 | 4 |

| Overall Yield (%) | 70–75 | 55–60 |

| Purity (%) | ≥99 | 95–97 |

| Scalability | Industrial | Laboratory |

| Byproducts | Sodium bromide | Isomeric enones |

The condensation-alkylation method offers higher yields and scalability, making it preferable for industrial production. Conversely, aldolization provides access to stereochemically complex derivatives but requires additional purification steps.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

During alkylation, over-alkylation at the 5-position of the cyclopentane ring can occur if ethyl bromide exceeds 1.2 equivalents. This side reaction reduces yields by 10–15% and necessitates precise stoichiometric control.

Hydrolysis Byproducts

Incomplete hydrolysis of the 2-ethoxy-3,5-dicarboethoxy intermediate generates 3-ethyl-5-carboxycyclopentane-1,2-dione , detectable via HPLC (retention time: 8.2 minutes).

Industrial Process Optimization

Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation during exothermic alkylation. Key advancements include:

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclopentane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Bio-Isosteric Applications in Drug Design

Recent studies have highlighted the potential of cyclopentane-1,2-diones as bio-isosteres for carboxylic acids in drug design. The compound can replace carboxylic acid groups in pharmaceuticals, potentially improving their metabolic stability and reducing toxicity. For instance, a study evaluated derivatives of thromboxane A₂ receptor antagonists where the carboxylic acid moiety was substituted with cyclopentane-1,2-dione. The derivatives exhibited comparable biological activity to their parent compounds, indicating the efficacy of this substitution strategy .

| Compound | IC₅₀ Value (µM) | Activity Comparison |

|---|---|---|

| Original Carboxylic Acid | X | Reference |

| Cyclopentane-1,2-Dione Derivative | Y | Comparable |

Flavor and Fragrance Industry

3-Ethylcyclopentane-1,2-dione is utilized as a flavor and fragrance agent due to its caramellic odor and flavor profile. It is included in formulations for cosmetics and food products, enhancing sensory characteristics . The compound's organoleptic properties make it suitable for use in various consumer goods.

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives that may possess unique properties or activities useful in different applications .

Case Study 1: Thromboxane A₂ Receptor Antagonists

In a study published in PMC, researchers synthesized cyclopentane-1,2-dione derivatives to evaluate their activity as thromboxane A₂ receptor antagonists. The results showed that these derivatives could effectively mimic the activity of traditional carboxylic acid-based drugs while potentially offering improved pharmacokinetic profiles .

Case Study 2: Flavoring Agent Studies

Research conducted on the sensory properties of this compound demonstrated its effectiveness as a flavoring agent in food products. The compound's caramellic notes were found to enhance the overall flavor profile of various formulations tested during sensory evaluations .

Mechanism of Action

The mechanism of action of 3-Ethylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds and interact with nucleophiles, facilitating various chemical reactions. Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-ethylcyclopentane-1,2-dione and related compounds:

Key Observations :

- Ring Size : Cyclopentane derivatives exhibit greater ring strain relief compared to cyclobutene-based squaramides (e.g., 3,4-diethoxycyclobutene-1,2-dione), which have a rigid four-membered ring conducive to π-stacking interactions .

Physical and Chemical Properties

- Volatility : The methyl derivative’s lower boiling point (103–107°C) suggests higher volatility than the ethyl analog, which may have reduced volatility due to its longer alkyl chain.

Research Findings and Limitations

- Hydrophobic Interactions : Ethyl substituents in squaramides enhance hydrophobic packing in solid-state assemblies , suggesting that this compound may exhibit similar behavior in crystallization.

- Thermal Behavior : The methyl derivative forms during glucose pyrolysis at 250°C , but the ethyl analog’s thermal stability and decomposition pathways require further study.

- Knowledge Gaps: Limited data exist on the ethyl compound’s boiling point, solubility, and synthetic protocols, highlighting opportunities for future research.

Biological Activity

3-Ethylcyclopentane-1,2-dione (CAS Number: 13494-08-1) is an organic compound characterized by a cyclopentane ring with two adjacent carbonyl groups (C=O) and an ethyl substituent. This unique structure contributes to its chemical reactivity and potential biological applications. The compound is primarily utilized in organic synthesis as an intermediate for more complex chemical entities, particularly in the development of pharmaceuticals and agrochemicals .

- Molecular Formula : C7H10O2

- Molecular Weight : 126.15 g/mol

- Appearance : Colorless to pale yellow liquid

- Storage Conditions : Store at -20°C

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as a pharmaceutical precursor and its interactions with biological systems. The presence of carbonyl groups in its structure is significant for its reactivity and interaction with biological molecules.

Antioxidant Activity

Research indicates that compounds with dione structures can exhibit antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its potential health benefits. In a study involving similar diketones, it was found that these compounds could reduce oxidative stress markers in cellular models .

Enzyme Inhibition

Studies have shown that diketones can inhibit certain enzymes, which may have therapeutic implications. For instance, the inhibition of enzymes involved in inflammatory pathways could position this compound as a candidate for anti-inflammatory drug development. The structural similarity to known enzyme inhibitors suggests potential activity against specific targets .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound aimed to evaluate their biological activities. Various derivatives were tested for their effects on cancer cell lines, showing varying degrees of cytotoxicity. The results indicated that modifications to the ethyl group could enhance or diminish biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of compounds derived from this compound. The study demonstrated that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is 3-Ethylcyclopentane-1,2-dione synthesized, and what characterization methods validate its structure?

- Methodological Answer : Synthesis typically involves replacing a carboxylic acid moiety with a cyclopentane-1,2-dione unit via nucleophilic substitution or condensation reactions. For example, derivatives of thromboxane A2 receptor antagonists were synthesized by substituting the carboxylic acid group with the dione structure . Characterization includes:

- NMR spectroscopy (to confirm ethyl substitution and tautomeric forms).

- Mass spectrometry (to verify molecular weight, e.g., m/z 126.155 for C₇H₁₀O₂) .

- X-ray crystallography (to resolve hydrogen-bonding geometry and tautomerism) .

Q. What spectroscopic techniques are critical for identifying this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹ for diketones) and hydroxyl groups if tautomers exist .

- Solid-state IR-LD Spectroscopy : Used for orientation-dependent analysis in nematic liquid crystal suspensions, aiding in stereostructural predictions for cyclopentane-dione derivatives .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., 126.06808 for C₇H₁₀O₂) .

Q. How do tautomerism and acidity influence the reactivity of this compound?

- Methodological Answer : The diketone exists in equilibrium with enolic tautomers, affecting hydrogen-bonding capacity and acidity. Experimental approaches include:

- pKa measurements (to compare acidity with carboxylic acid bioisosteres) .

- Computational modeling (DFT calculations to predict tautomeric stability and hydrogen-bond geometries) .

Advanced Research Questions

Q. What experimental designs evaluate this compound as a carboxylic acid bioisostere in drug development?

- Methodological Answer :

- Receptor binding assays : Compare IC₅₀ values of dione derivatives (e.g., TP receptor antagonist activity) with parent carboxylic acids .

- Structural bioinformatics : Overlay dione and carboxylic acid moieties in receptor binding pockets using X-ray or cryo-EM data .

- Pharmacokinetic studies : Assess metabolic stability and bioavailability via in vitro microsomal assays .

Q. How does the ethyl substituent affect physicochemical properties compared to methyl analogs (e.g., 3-Methylcyclopentane-1,2-dione)?

- Methodological Answer :

- Comparative solubility studies : Measure logP values to evaluate lipophilicity differences.

- Thermal analysis : Use differential scanning calorimetry (DSC) to compare melting points (e.g., ethyl derivatives may exhibit lower melting points due to reduced symmetry) .

- Hydrogen-bonding analysis : IR spectroscopy and crystallography to assess how alkyl groups influence tautomeric equilibria .

Q. What role does this compound play in synthesizing enantioselective catalysts or chiral intermediates?

- Methodological Answer :

- Chiral derivatization : React the dione with amines or hydrazines to form Schiff bases or pyrazine derivatives, which serve as ligands in asymmetric catalysis .

- X-ray crystallography : Resolve stereochemistry of intermediates to validate enantiomeric excess .

Q. How are hydrogen-bonding and geometric parameters of this compound experimentally determined?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and hydrogen-bond networks .

- Solid-state NMR : Provides dynamic insights into tautomeric equilibria in crystalline phases .

Q. What challenges arise in reconciling computational predictions with experimental data for tautomerism?

- Methodological Answer :

- Discrepancies in solvation effects : Computational models often assume gas-phase conditions, while experimental data (e.g., NMR) reflect solvent interactions. Use explicit solvent models in DFT/MD simulations .

- Kinetic vs. thermodynamic control : Experimental conditions (temperature, pH) may favor non-equilibrium tautomers not predicted computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.